Quercétine 3-gentiobioside

Vue d'ensemble

Description

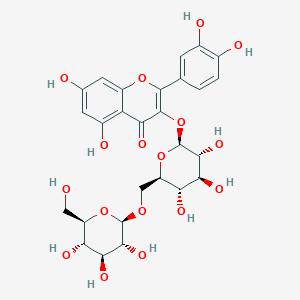

La quercétine 3-gentiobioside est un O-diglycoside de flavonoïde, un type de phytochimique présent dans diverses plantes. Il s'agit d'un dérivé de la quercétine, un flavonoïde bien connu, et il se caractérise par la fixation d'une fraction de sucre gentiobioside à la troisième position de la molécule de quercétine. Ce composé est connu pour ses diverses activités biologiques et ses bienfaits potentiels pour la santé, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques .

Applications De Recherche Scientifique

Quercetin 3-gentiobioside has a wide range of applications in scientific research:

Chemistry:

- Used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid stability and solubility .

Biology:

- Investigated for its role in plant pigmentation, UV-B protection, and interaction with microorganisms .

Medicine:

- Explored for its potential antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in reducing oxidative stress and modulating immune responses .

Industry:

Mécanisme D'action

Target of Action

Quercetin 3-gentiobioside is known to target Aldose Reductase (AR) and the formation of Advanced Glycation Endproducts (AGEs) . Aldose Reductase is an enzyme involved in glucose metabolism, and AGEs are proteins or lipids that become glycated after exposure to sugars. Both AR and AGEs play significant roles in various metabolic disorders and diseases.

Mode of Action

Quercetin 3-gentiobioside interacts with its targets by inhibiting their activities . By inhibiting AR, it prevents the conversion of glucose to sorbitol, a process that can lead to cellular damage when it occurs excessively. The inhibition of AGE formation helps to prevent the harmful effects of protein glycation, which includes the alteration of protein structure and function .

Biochemical Pathways

Quercetin 3-gentiobioside affects several biochemical pathways. It has been found to be involved in the regulation of dyslipidemia and the levels of Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoprotein cholesterol (LDL-c) . It also impacts various metabolic pathways such as lactosamine, 11b-hydroxyprogesterone, arachidonic acid, glycerophospholipid, sphingolipid, glycerolipid, and linoleic acid metabolism .

Pharmacokinetics

It is known that there may exist transformations between quercetin, isoquercitrin, and quercetin 3-gentiobioside in vivo

Result of Action

The action of Quercetin 3-gentiobioside results in several molecular and cellular effects. It has been found to regulate dyslipidemia, inhibit the levels of TC, TG, and LDL-c, and reduce lipid deposition . It also ameliorates hepatic injury and steatosis in High-Fat Diet (HFD)-induced rats, providing a protective effect on the liver . Furthermore, it can significantly change the composition of intestinal flora, increasing beneficial bacteria and reducing the composition of harmful bacteria .

Action Environment

The action of Quercetin 3-gentiobioside can be influenced by various environmental factors. For instance, the process of biotransformation of Quercetin to Quercetin 3-gentiobioside using engineered Escherichia coli was found to be influenced by factors such as induction temperature, cell density, and reaction temperature

Analyse Biochimique

Biochemical Properties

Quercetin 3-gentiobioside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with aldose reductase, an enzyme involved in the polyol pathway. Quercetin 3-gentiobioside inhibits aldose reductase, thereby reducing the formation of advanced glycation end-products (AGEs) which are implicated in diabetic complications . Additionally, it interacts with glycosyltransferases, which are responsible for its glycosylation, enhancing its solubility and stability .

Cellular Effects

Quercetin 3-gentiobioside exerts various effects on different cell types and cellular processes. It has been shown to inhibit the replication of SARS-CoV-2 in Vero E6 and Caco-2 cells, demonstrating its antiviral properties . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, quercetin 3-gentiobioside has been found to modulate the expression of genes involved in oxidative stress and inflammation, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of quercetin 3-gentiobioside involves several pathways. It binds to aldose reductase, inhibiting its activity and preventing the formation of AGEs . Additionally, it interacts with glycosyltransferases, facilitating its glycosylation and enhancing its biological activity . Quercetin 3-gentiobioside also affects mitochondrial function by modulating the electron transport chain and oxidative phosphorylation, leading to changes in ATP production and redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quercetin 3-gentiobioside change over time. Its stability and degradation are influenced by factors such as temperature and pH. Studies have shown that quercetin 3-gentiobioside remains stable under optimal conditions but may degrade over time under harsh conditions . Long-term effects on cellular function have been observed, including sustained inhibition of aldose reductase and reduced formation of AGEs .

Dosage Effects in Animal Models

The effects of quercetin 3-gentiobioside vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use.

Metabolic Pathways

Quercetin 3-gentiobioside is involved in several metabolic pathways. It is metabolized by glycosyltransferases, which attach sugar moieties to the quercetin backbone, enhancing its solubility and stability . It also interacts with enzymes involved in the polyol pathway, inhibiting aldose reductase and reducing the formation of AGEs . These interactions affect metabolic flux and metabolite levels, contributing to its biological activity.

Transport and Distribution

Quercetin 3-gentiobioside is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular function . Its localization and accumulation are influenced by factors such as glycosylation and cellular transport mechanisms.

Subcellular Localization

The subcellular localization of quercetin 3-gentiobioside plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its glycosylation enhances its solubility and stability, allowing it to accumulate in the mitochondria and modulate mitochondrial function . These localization mechanisms are essential for its biological activity and therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La quercétine 3-gentiobioside peut être synthétisée par biotransformation en utilisant des souches d'Escherichia coli génétiquement modifiées. Ces souches hébergent des glycosyltransférases dépendantes de l'uridine diphosphate et des gènes de biosynthèse des sucres nucléotidiques. Le processus implique l'ajout de quercétine au milieu de culture, suivi de l'optimisation de la température d'induction, de la densité cellulaire et de la température de réaction. Cette méthode a permis d'atteindre un rendement de conversion d'environ 49 %, produisant environ 46,2 mg/L de this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement des techniques de fermentation microbienne. Des souches microbiennes génétiquement modifiées sont utilisées pour convertir la quercétine en this compound dans des conditions contrôlées. Cette méthode est préférée à l'extraction et à la purification traditionnelles à partir de plantes en raison de son efficacité et de sa capacité d'adaptation plus élevées .

Analyse Des Réactions Chimiques

Types de réactions : La quercétine 3-gentiobioside subit diverses réactions chimiques, notamment la glycosylation, l'oxydation et l'hydrolyse. La glycosylation implique l'ajout de fractions de sucre à la molécule de quercétine, ce qui améliore sa solubilité et sa stabilité. Les réactions d'oxydation peuvent conduire à la formation de différents dérivés de la quercétine, tandis que l'hydrolyse peut briser les liaisons glycosidiques, libérant la quercétine et le gentiobiose .

Réactifs et conditions courants :

Glycosylation : Glycosyltransférases dépendantes de l'uridine diphosphate et sucres nucléotidiques.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou l'oxygène moléculaire.

Hydrolyse : Conditions acides ou enzymatiques pour cliver les liaisons glycosidiques.

Principaux produits :

Glycosylation : this compound.

Oxydation : Divers dérivés de la quercétine oxydés.

Hydrolyse : Quercétine et gentiobiose.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie :

- Utilisé comme composé modèle pour étudier les réactions de glycosylation et les effets de la glycosylation sur la stabilité et la solubilité des flavonoïdes .

Biologie :

- Étudié pour son rôle dans la pigmentation des plantes, la protection contre les UV-B et l'interaction avec les micro-organismes .

Médecine :

- Exploré pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses potentielles. Il a montré un potentiel prometteur dans la réduction du stress oxydatif et la modulation des réponses immunitaires .

Industrie :

- Utilisé dans le développement d'aliments fonctionnels et de nutraceutiques en raison de ses propriétés bénéfiques pour la santé .

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : Elle capte les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène ou des électrons.

Activité anti-inflammatoire : Elle inhibe la production de cytokines pro-inflammatoires et d'enzymes telles que la cyclooxygénase et la lipooxygénase.

Activité anticancéreuse : Elle induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que les voies PI3K/Akt et MAPK

Comparaison Avec Des Composés Similaires

La quercétine 3-gentiobioside est comparée à d'autres glycosides de flavonoïdes similaires :

Quercétine 3-glucoside (Isoquercitrine) : Structure similaire, mais avec une seule fraction de glucose au lieu de gentiobiose. .

Rutine (Quercétine 3-rutinoside) : Contient une fraction de sucre rutinose. .

Quercétine 3-galactoside : Similaire à la quercétine 3-glucoside, mais avec une fraction de galactose. .

La this compound est unique en raison de son motif de glycosylation spécifique, qui peut influencer sa solubilité, sa stabilité et son activité biologique .

Activité Biologique

Quercetin 3-gentiobioside (Q3G), a flavonoid-3-O-glycoside, is gaining attention for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of Q3G, supported by recent research findings, case studies, and data tables.

Quercetin 3-gentiobioside has the chemical formula and a molecular weight of approximately 626.52 g/mol. It is classified as a flavonoid-3-O-glycoside, which indicates that it consists of a flavonoid moiety linked to a carbohydrate at the C3 position. Q3G is slightly soluble in water and is found in various plants, including guava and soybeans, making it a potential biomarker for dietary intake of these foods .

Biological Activities

1. Antioxidant Properties

Quercetin and its glycosides, including Q3G, are well-documented for their antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases such as cancer and cardiovascular disorders .

2. Anti-Cancer Activity

Recent studies have highlighted Q3G's potential as an anti-cancer agent. A computational study indicated that Q3G demonstrates superior binding affinity to aromatase compared to traditional inhibitors like Letrozole, suggesting its role in breast cancer therapy . The compound engages in multiple hydrogen bond interactions with key amino acid residues in the aromatase enzyme, enhancing its inhibitory effects.

3. Hormonal Modulation

Q3G exhibits significant interactions with estrogen and androgen receptors, indicating its potential for modulating hormonal pathways. This activity is essential for developing treatments for hormone-related conditions .

4. Safety Profile

An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis categorized Q3G as "Practically Non-toxic" in acute oral toxicity assessments. This safety profile positions it as a favorable candidate for further pharmacological development .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of Quercetin 3-gentiobioside compared to other quercetin derivatives:

| Compound | Antioxidant Activity | Anti-Cancer Activity | Hormonal Modulation | Toxicity Level |

|---|---|---|---|---|

| Quercetin 3-gentiobioside | High | High | Significant | Practically Non-toxic |

| Quercetin 3-O-rutinoside | Moderate | Moderate | Moderate | Slightly toxic |

| Quercetin 3-glucoside | Moderate | Low | Low | Slightly toxic |

Case Studies

Case Study 1: Breast Cancer Therapy

A study published on bioRxiv explored the binding dynamics of Q3G with aromatase. The findings revealed that Q3G not only binds effectively but also stabilizes its conformation through multiple hydrogen bonds, indicating its potential as an alternative treatment for breast cancer .

Case Study 2: Pharmacokinetics in Animal Models

Research involving the pharmacokinetics of various quercetin glycosides showed that while Q3G has lower bioavailability compared to other derivatives like quercetin-3-O-rutinoside, it still exhibits significant biological activity due to its enhanced solubility from glycosylation .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQPMVGJOQVTL-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310649 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-83-6, 117-39-5 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin 3-O-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Quercetin 3-gentiobioside as a potential Aromatase Inhibitor?

A1: While the provided research focuses on the computational analysis of Quercetin 3-gentiobioside, it suggests that this compound exhibits strong binding affinity to the aromatase enzyme (PDB: 3EQM) []. This binding interaction, similar to existing drugs like Letrozole, is predicted to inhibit the enzyme's activity. Aromatase is crucial for the biosynthesis of estrogen, specifically by converting androgens into estrone and estradiol []. Therefore, inhibiting aromatase can lower estrogen levels, which is a key therapeutic strategy for estrogen receptor-positive breast cancer treatment [].

Q2: What is the significance of Quercetin 3-gentiobioside being identified in Okra (Abelmoschus esculentus)?

A2: The identification of Quercetin 3-gentiobioside in Okra is significant due to the plant's history as a flavonoid-rich food source []. This suggests a potential dietary source of this compound, which could have implications for its bioavailability and potential health benefits. Further research is needed to understand the concentration of Quercetin 3-gentiobioside in various Okra cultivars and its bioavailability when consumed.

Q3: What computational methods were used to evaluate Quercetin 3-gentiobioside as a potential aromatase inhibitor?

A3: The researchers utilized a combination of computational chemistry techniques to assess the potential of Quercetin 3-gentiobioside. Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and interactions with the aromatase enzyme []. Further analysis of the docked complex was conducted using Discovery Studio Visualizer to understand the specific interactions at the molecular level []. To assess the stability of the Quercetin 3-gentiobioside-aromatase complex, molecular dynamics simulations were carried out using the GROMACS package []. These simulations provided insights into the complex's dynamic behavior over time, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond count, and solvent-accessible surface area (SASA) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.